molecular formula C23H20N2O4 B13542631 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B13542631
M. Wt: 388.4 g/mol
InChI Key: NNMRRERZUCMNSH-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves the use of a carboxylation reaction, where a suitable carboxylating agent is introduced to the pyrrolo[1,2-a]pyrazine core.

    Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is typically introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing the Fmoc group.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing a reactive site that can interact with enzymes or other proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H-pyrrole-3-carboxylic acid
  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H-indole-3-carboxylic acid

Uniqueness

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is unique due to its pyrrolo[1,2-a]pyrazine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C23H20N2O4/c26-22(27)21-10-9-15-13-24(11-12-25(15)21)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,26,27)

InChI Key

NNMRRERZUCMNSH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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